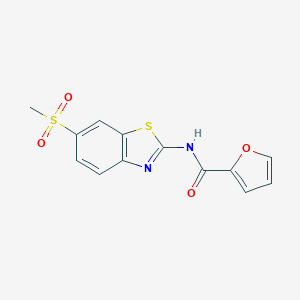

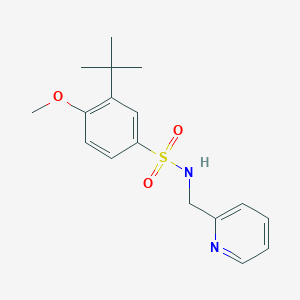

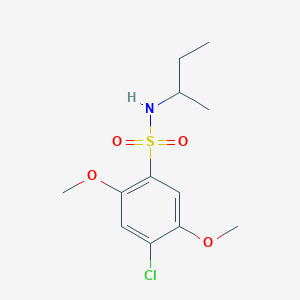

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide” is a compound that has been studied for its potential therapeutic properties, particularly in the context of Alzheimer’s disease . It is part of a novel series of benzothiazole–piperazine hybrids that were designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole moiety and a piperazine moiety . Benzothiazole is a compound with a fused benzene and thiazole ring containing nitrogen and sulfur .Scientific Research Applications

Synthesis and Reactivity

- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide and its derivatives are primarily used in various synthetic and reactivity studies. For example, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, as part of synthesizing N-(1,3-benzothiazol-6-yl)furan-2-carboxamide, is a crucial step in the formation of thioamides and subsequent oxidation processes (Aleksandrov et al., 2021). Similar processes are involved in the synthesis of related compounds such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline (El’chaninov & Aleksandrov, 2017).

Chemosensor Development

- In the field of chemosensor development, derivatives of this compound have been utilized. A specific example is the development of a phenoxazine-based fluorescence chemosensor that uses a derivative of this compound for the detection of Cd2+ and CN− ions. This application is significant in bio-imaging and live cell studies (Ravichandiran et al., 2020).

Antitumor Agent Design

- This compound also finds application in the design of antitumor agents. Derivatives of this compound have been investigated for their potential in antitumor treatments. This includes the synthesis of various derivatives and assessing their efficacy compared to standard drugs (Matiichuk et al., 2020).

Enzyme Inhibition Studies

- The compound is also involved in enzyme inhibition studies. For example, derivatives like furan sulfonylhydrazones have been synthesized and tested for their inhibitory activity on carbonic anhydrase I, an enzyme, showing potential medicinal applications (Gündüzalp et al., 2016).

Renewable Chemical Production

- In the field of renewable chemical production, derivatives of this compound are used in the synthesis of chemicals like phthalic anhydride from biomass-derived sources. This illustrates its potential in sustainable chemistry and industrial applications (Mahmoud et al., 2014).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial and anti-tubercular properties .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth of bacteria and Mycobacterium tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit the growth of bacteria and mycobacterium tuberculosis, suggesting that they may interfere with essential biochemical pathways in these organisms .

Pharmacokinetics

Benzothiazole derivatives have been reported to exhibit good bioavailability and low toxicity .

Result of Action

Benzothiazole derivatives have been reported to inhibit the growth of bacteria and mycobacterium tuberculosis, suggesting that they may exert bacteriostatic or bactericidal effects .

Future Directions

The compound has shown promising results in the context of Alzheimer’s disease, suggesting it may be a suitable lead for further development as an effective therapeutic agent . Future research could focus on optimizing its synthesis, further investigating its mechanism of action, and conducting preclinical and clinical trials to evaluate its safety and efficacy.

properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4S2/c1-21(17,18)8-4-5-9-11(7-8)20-13(14-9)15-12(16)10-3-2-6-19-10/h2-7H,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSPKKJKXDTKMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)

amine](/img/structure/B344833.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344834.png)

amine](/img/structure/B344835.png)

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)